molecular formula C10H9N5S2 B2776994 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 303996-04-5

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2776994
CAS No.: 303996-04-5
M. Wt: 263.34
InChI Key: YNDVYIZYRFBGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a thienyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is the GABA A receptor . This receptor is a type of GABA receptor, which is a protein complex located in the synapses of neurons. Its endogenous ligand is gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, modulating its function .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability, which can have various effects depending on the specific context. For example, in the context of epilepsy, this could result in a reduction in the frequency and severity of seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions One common synthetic route involves the reaction of 3-thiophenecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the triazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole or pyrimidine derivatives.

    Substitution: Substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and anticonvulsant agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: A similar compound with a different substituent at the 5-position.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another triazole-based compound with a different ring fusion pattern.

    3-Amino-1,2,4-triazole: A simpler triazole derivative used in various synthetic applications.

Uniqueness

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both a methylsulfanyl group and a thienyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methylsulfanyl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDVYIZYRFBGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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